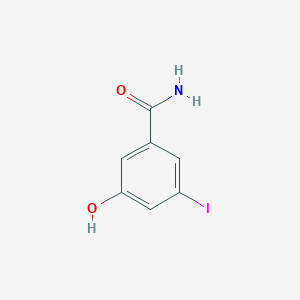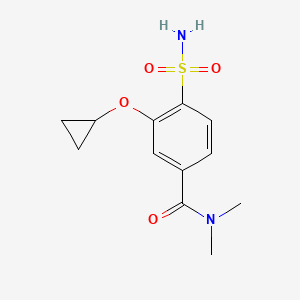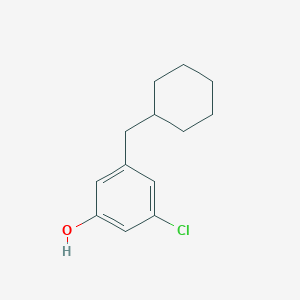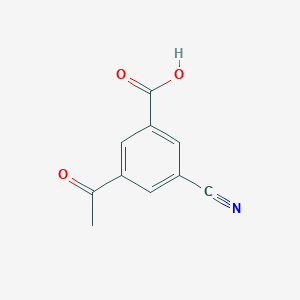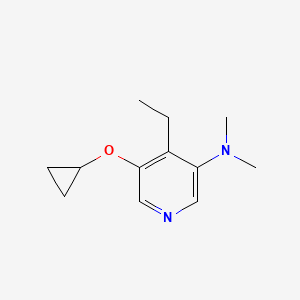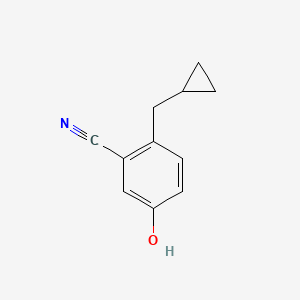
2-(Cyclopropylmethyl)-5-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethyl)-5-hydroxybenzonitrile is an organic compound characterized by a cyclopropylmethyl group attached to a benzonitrile core with a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a cyclopropylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Cyclopropylmethyl)-5-hydroxybenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethyl)-5-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(Cyclopropylmethyl)-5-oxobenzonitrile.
Reduction: Formation of 2-(Cyclopropylmethyl)-5-hydroxybenzylamine.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethyl)-5-hydroxybenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Cyclopropylmethyl)-4-hydroxybenzonitrile
- 2-(Cyclopropylmethyl)-3-hydroxybenzonitrile
- 2-(Cyclopropylmethyl)-5-methoxybenzonitrile
Uniqueness
2-(Cyclopropylmethyl)-5-hydroxybenzonitrile is unique due to the specific positioning of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-(cyclopropylmethyl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-10-6-11(13)4-3-9(10)5-8-1-2-8/h3-4,6,8,13H,1-2,5H2 |
Clave InChI |
LDAAWWIIAGKCQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2=C(C=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




